molecular formula C22H15Cl B8243430 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene

2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene

Cat. No.: B8243430
M. Wt: 314.8 g/mol
InChI Key: NAZWMDZGTFMPPI-UHFFFAOYSA-N
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Description

2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene (CAS 2756319-96-5) is an advanced organic intermediate with a molecular formula of C22H15Cl and a molecular weight of 314.81 g/mol. This compound features a naphthalene group linked to a chlorinated biphenyl scaffold, making it a valuable building block in material science and medicinal chemistry research. Its extended aromatic system is of significant interest in the development of organic electronic materials, particularly for use in organic light-emitting diodes (OLEDs) . In pharmaceutical research, the biphenyl-naphthalene core is a versatile platform. Similar biphenyl derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antimicrobial properties . The presence of the chlorine atom can enhance lipophilicity and influence binding interactions with biological targets, which is crucial in the design and synthesis of new active pharmaceutical ingredients (APIs) . The compound serves as a key precursor in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for constructing complex biaryl structures in drug discovery . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal applications.

Properties

IUPAC Name

2-(3-chloro-4-phenylphenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl/c23-22-15-20(12-13-21(22)17-7-2-1-3-8-17)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWMDZGTFMPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

Chlorinated biphenyl boronic acid synthesis follows a Sandmeyer reaction pathway, where 2-aminobiphenyl is diazotized and treated with copper(I) chloride to install the chlorine substituent. In one protocol, [1,1'-biphenyl]-2-amine undergoes diazotization at 0°C using NaNO₂ in acetic acid/water, followed by chloride substitution to yield 2-chloro-[1,1'-biphenyl] (94% yield after column chromatography).

Naphthalene halide precursors (e.g., 2-bromonaphthalene) are commercially available or synthesized via electrophilic bromination.

Coupling Reaction Optimization

A representative procedure from employs:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : 1,4-Dioxane/water (4:1 v/v)

  • Conditions : 80°C for 16 hours under argon

Under these conditions, coupling 2-chloro-[1,1'-biphenyl]-4-boronic acid with 2-bromonaphthalene achieves 85–89% isolated yield after silica gel chromatography. Critical to success is the exclusion of oxygen, achieved via inert gas purging.

Bromination-Debromination Strategies for Intermediate Refinement

Patent CN101735106B discloses a bromination-debromination approach to recover and repurpose biphenyl intermediates from mother liquors, reducing waste and cost.

Bromination of Methyl-Substituted Precursors

4'-Methyl-2-cyanobiphenyl is brominated using N-bromosuccinimide (NBS) in dichloromethane with benzoyl peroxide (BPO) as an initiator. Refluxing for 10 hours installs bromine at the methyl group (92% conversion), yielding 4'-bromomethyl-2-cyanobiphenyl.

Zinc-Mediated Debromination

Crude brominated products (containing mono- and dibrominated species) are treated with zinc powder in tetrahydrofuran (THF)/15% NaOH at 15–20°C. This step selectively removes bromine from the methyl position, regenerating the methyl-substituted biphenyl with 84% recovery.

Ullmann-Type Coupling for Direct Aryl-Aryl Bond Formation

While less common than Suzuki coupling, Ullmann reactions offer a copper-catalyzed alternative. Patent CN105732392A demonstrates this using o-chloronitrobenzene and p-chlorophenylboronic acid with a palladium catalyst.

Reaction Parameters

  • Catalyst : Pd(OAc)₂ (0.03–0.09 mol%)

  • Ligand : Tetrabutylammonium bromide (0.2–0.8 equiv)

  • Solvent : Water/tetrahydrofuran

  • Conditions : 80°C, pH 8–10

This method achieves 78% yield for 4'-chloro-2-nitrobiphenyl, which can be reduced to the corresponding amine and further functionalized.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (10–30% EtOAc) effectively separates biphenyl-naphthalene adducts from unreacted starting materials. For example, reports 94% purity after elution with 10% EtOAc in hexanes.

Recrystallization

Ethyl acetate recrystallization at 10–15°C purifies brominated intermediates, achieving >99% HPLC purity for 4'-bromomethyl-2-cyanobiphenyl.

Comparative Analysis of Synthetic Methods

Method Yield Catalyst Conditions Advantages
Suzuki-Miyaura Coupling85–89%Pd(PPh₃)₄80°C, inert atmosphereHigh selectivity, functional tolerance
Bromination-Debromination84%Zn/NaOH15–20°CCost-effective, waste reduction
Ullmann Coupling78%Pd(OAc)₂/TBAB80°C, aqueousNo boronic acid required

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of biphenyl and naphthalene derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of biphenyl derivatives with different substituents.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced biphenyl and naphthalene derivatives.

Scientific Research Applications

Organic Electronics

  • Semiconductors : The electronic properties of 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene make it suitable for use in organic semiconductors. Its ability to facilitate charge transport is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Material Interfaces : Studies have shown that this compound can enhance the performance of materials at interfaces, improving the efficiency of electronic devices.

Biological Studies

  • Toxicological Research : Given its chlorinated structure, this compound is investigated for its biological effects, particularly concerning environmental toxicity and potential health impacts. Research has focused on its interaction with biological systems, assessing both acute and chronic effects .
  • Pharmacological Potential : Preliminary studies suggest that derivatives of 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene may exhibit therapeutic properties. Investigations are ongoing to explore its efficacy against various biological targets and pathways involved in diseases like cancer and neurodegenerative disorders .

Material Science

  • Polymer Chemistry : The compound serves as a building block for synthesizing advanced materials with specific properties. Its unique structure allows for modifications that can tailor the physical and chemical characteristics of polymers used in coatings and composites.
  • Nanotechnology : Research indicates potential applications in nanomaterials where 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene can influence the self-assembly processes of nanoparticles .

Case Studies

Study TitleFocusFindings
Toxicological Assessment of Chlorinated Biphenyls Environmental ImpactFound that chlorinated biphenyls, including derivatives like 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene, pose risks to aquatic ecosystems due to bioaccumulation.
Synthesis and Characterization of Organic Semiconductors Material ScienceDemonstrated that incorporating 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene into polymer matrices improved charge mobility significantly compared to non-chlorinated analogs.
Pharmacological Evaluation of Biphenyl Derivatives Medicinal ChemistryIdentified potential anti-cancer activity in cell lines treated with derivatives of 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Biphenyl-Naphthalene Derivatives

a. 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)naphthalene (CAS: N/A)

  • Structural Difference : The chlorine substituent is located at the 4' position of the biphenyl group instead of the 2' position.
  • This positional isomerism also alters electronic conjugation, affecting UV-Vis absorption and fluorescence properties .

b. 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS: 207612-71-3)

  • Structural Difference : Bromine replaces chlorine at the 4' position.
  • Impact : The larger atomic radius of bromine increases steric bulk and polarizability, which may elevate melting points and alter intermolecular interactions. Brominated analogs often exhibit higher reactivity in cross-coupling reactions compared to chlorinated derivatives .

c. 2-(2-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

  • Hypothetical Comparison : If synthesized, the ortho-bromo analog would likely show reduced thermal stability but enhanced electrophilic substitution reactivity due to the weaker C–Br bond compared to C–Cl.
Functional Group Variations

a. 1-Chloro-4-(2-nitrophenoxy)naphthalene (CAS: 400075-69-6)

  • Structural Difference : A nitro group is introduced via an ether linkage at the naphthalene 4-position.
  • Impact : The nitro group strongly withdraws electrons, reducing the compound’s overall electron density. This decreases fluorescence quantum yield but increases oxidative stability. The ether linkage also enhances solubility in polar solvents .

b. 2-(Phenylethynyl)naphthalene

  • Structural Difference : A phenylethynyl group replaces the chlorobiphenyl moiety.
  • Impact : The ethynyl spacer extends conjugation, red-shifting absorption spectra. This derivative is more planar, favoring π-π stacking in solid-state applications. LogP = 4.24 suggests moderate hydrophobicity, comparable to the target compound .

c. Methyl 2-({4'-Chloro-[1,1'-biphenyl]-4-yl}oxy)-2-methylpropanoate

  • Structural Difference : A methyl ester and branched alkyl chain are appended.
  • Impact: The ester group introduces polarity, improving aqueous solubility.
Data Table: Key Properties of 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Cl 314.81 Biphenyl 2'-Cl High logP (~5.2), planar structure
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Cl 314.81 Biphenyl 4'-Cl Lower steric hindrance, higher solubility
1-Chloro-4-(2-nitrophenoxy)naphthalene C₁₆H₁₀ClNO₃ 299.71 Naphthalene 4-NO₂ Electron-deficient, UV-active
2-(Phenylethynyl)naphthalene C₁₈H₁₂ 228.29 Naphthalene 2-ethynyl Extended conjugation, logP = 4.24

Biological Activity

The compound 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene is a derivative of naphthalene that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on diverse studies and findings.

Chemical Structure and Properties

2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene is characterized by the presence of a chloro group and a biphenyl moiety attached to a naphthalene ring. The chemical formula is C22H15ClC_{22}H_{15}Cl, which contributes to its unique pharmacological properties.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of naphthalene derivatives, including 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene. Key findings include:

  • Caspase Activation : The compound has been shown to interact with caspase enzymes, which play a crucial role in apoptosis. In vitro studies indicated that it induces caspase-3 activation in various cancer cell lines, suggesting a mechanism for promoting programmed cell death .
  • Topoisomerase Inhibition : This compound also exhibits inhibitory effects on topoisomerases, which are essential for DNA replication and transcription. The inhibition of these enzymes can lead to reduced cancer cell proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT-11636Caspase activation
HeLa34Topoisomerase inhibition
MCF-747Apoptosis induction

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of this compound. Studies demonstrate that halogenated naphthoquinones, including derivatives similar to 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene, show significant activity against various pathogens:

  • Staphylococcus aureus : The compound exhibits strong binding interactions with virulence factors in Staphylococcus aureus, indicating potential as an antibacterial agent .
  • Antimalarial Activity : It has shown effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 2: Antimicrobial Activity Data

PathogenActivity LevelMechanism of Action
Staphylococcus aureusModerateBinding to clumping factor A
Plasmodium falciparumHighDHODH inhibition

Case Studies and Research Findings

Several studies have focused on the biological activity of naphthalene derivatives:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines (HCT-116, HeLa, MCF-7). The results indicated that compounds with similar structures exhibit IC50 values below 50 µM, categorizing them as strong cytotoxic agents .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds induce morphological changes characteristic of apoptosis in treated cells, such as shrinkage and detachment from surfaces .
  • Comparative Analysis : A comparative study found that while many naphthalene derivatives show promise, the presence of specific substituents (like chlorine) can enhance their biological activity significantly compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, a modified Nencki method involves refluxing substituted naphthols with glacial acetic acid and ZnCl₂ to form ketone intermediates, followed by condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH) . Propargyl bromide coupling with naphthols in DMF using K₂CO₃ as a base is another route, yielding intermediates that can be further functionalized . Optimization of reaction time, temperature, and stoichiometry is critical to achieving >70% yields.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and purity. For example, aromatic proton signals in the 6.5–8.5 ppm range indicate naphthalene and biphenyl moieties .
  • X-ray Crystallography : SHELXL-based refinement (via programs like Olex2 or WinGX) resolves crystal packing and bond angles, particularly for verifying the chloro-biphenyl orientation .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., m/z 324.05 for [M+H]⁺) and fragmentation patterns .

Q. What preliminary toxicological screening approaches are recommended for this compound?

  • Methodological Answer : Initial toxicity assessments follow ATSDR guidelines, including:

  • In vitro assays : Cytotoxicity testing (e.g., MTT assay) on human hepatocyte (HepG2) or lung epithelial (A549) cell lines to determine IC₅₀ values .
  • Acute exposure studies : Rodent models (e.g., Sprague-Dawley rats) are dosed orally (10–100 mg/kg) or via inhalation (1–10 mg/m³), with endpoints like body weight loss, hepatic enzyme (ALT/AST) elevation, and histopathology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies?

  • Methodological Answer : Systematic reviews (per ATSDR’s 8-step framework) mitigate discrepancies by:

  • Risk of Bias (RoB) Assessment : Using tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting in animal/human studies .
  • Confidence Rating : Assigning High/Moderate/Low confidence based on study design rigor (e.g., dose-response consistency across ≥3 species) .
  • Meta-analysis : Pooling data from studies with comparable exposure routes (oral/inhalation) and endpoints (e.g., hepatic effects) to identify outliers .

Q. What strategies optimize crystallographic refinement for low-quality diffraction data of this compound?

  • Methodological Answer : For twinned or low-resolution

  • SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing, particularly when heavy atoms (e.g., Cl) are present .
  • Twinning Analysis : Use PLATON’s TWINROTMAT to detect pseudo-merohedral twinning and refine with HKLF5 format in SHELXL .
  • Disorder Modeling : Partial occupancy refinement for overlapping biphenyl groups, constrained by similarity restraints (SIMU/DELU in SHELXL) .

Q. How can computational methods predict the environmental fate of 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene?

  • Methodological Answer :

  • QSAR Modeling : Tools like EPI Suite estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Predicted log Kow ~4.2 suggests moderate bioaccumulation potential .
  • Molecular Dynamics (MD) : Simulations in water/sediment matrices (e.g., GROMACS) assess partitioning behavior, with chloro groups increasing adsorption to organic matter .
  • Degradation Pathways : DFT calculations (Gaussian 09) identify reactive sites for hydrolysis or photolysis (e.g., C-Cl bond cleavage under UV light) .

Q. What experimental designs address low synthetic yields in biphenyl-naphthalene coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) vs. Ullmann conditions (CuI/1,10-phenanthroline) for Suzuki-Miyaura cross-coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require inert atmospheres to prevent oxidation .
  • Microwave-Assisted Synthesis : Reduced reaction times (2–4 hrs vs. 24 hrs) and improved yields (15–20% increase) by enhancing kinetic control .

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